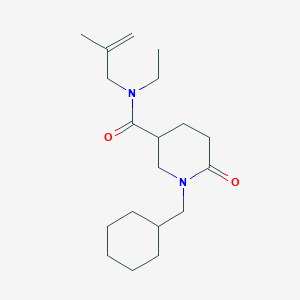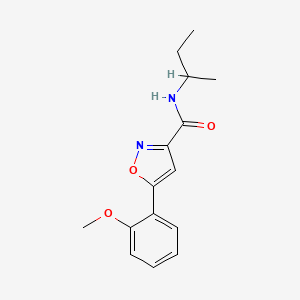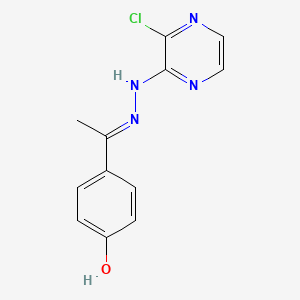![molecular formula C18H18N4OS B6087367 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6087367.png)
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone, also known as MTMQ, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MTMQ belongs to the class of quinazolinone compounds and has been shown to possess a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One advantage of using 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its wide range of potential therapeutic applications. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-cancer, anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal properties, making it a versatile compound for scientific research. However, one limitation of using 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone.
将来の方向性
There are several future directions for research on 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to determine the safe dosage and potential side effects of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone. Overall, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone is a promising compound for scientific research with potential therapeutic applications in various fields of medicine.
合成法
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 2-aminobenzimidazole. The intermediate is then reacted with methyl iodide to form 4-methyl-2-(methylthio)benzimidazole. The final step involves the reaction of 4-methyl-2-(methylthio)benzimidazole with 2-chloroacetaldehyde under basic conditions to form 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone.
科学的研究の応用
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-bacterial and anti-fungal properties.
特性
IUPAC Name |
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-12-6-2-4-8-14(12)21-18(19-11)24-10-16-20-15-9-5-3-7-13(15)17(23)22-16/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCKRMQTJMWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6087292.png)
![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087294.png)
![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)
![6-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-3-(4-fluoro-3-methylphenyl)-1-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B6087341.png)

![N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6087360.png)
![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)

![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B6087393.png)
![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)